3-Fluoro-6-methylbiphenyl
Description
3-Fluoro-6-methylbiphenyl is a substituted biphenyl compound featuring a fluorine atom at the 3-position and a methyl group at the 6-position of one benzene ring. The biphenyl scaffold consists of two aromatic rings connected by a single C–C bond, making it a versatile framework in medicinal chemistry and materials science. The fluorine substituent introduces electronegativity, influencing electronic distribution and intermolecular interactions, while the methyl group contributes steric bulk and lipophilicity. These modifications can significantly alter the compound’s physical properties (e.g., boiling point, solubility) and reactivity compared to unsubstituted biphenyl or other derivatives .
Properties
Molecular Formula |
C13H11F |
|---|---|
Molecular Weight |
186.22 g/mol |
IUPAC Name |
4-fluoro-1-methyl-2-phenylbenzene |
InChI |
InChI=1S/C13H11F/c1-10-7-8-12(14)9-13(10)11-5-3-2-4-6-11/h2-9H,1H3 |
InChI Key |
VLLKQBOKWADQRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional differences between 3-Fluoro-6-methylbiphenyl and analogous biphenyl derivatives are critical for understanding their applications. Below is a comparative analysis with 3-(3-Fluoro-6-methoxyphenyl)benzaldehyde , a structurally related compound from the provided evidence.
Table 1: Structural and Physical Properties Comparison
Key Differences and Implications
Substituent Effects :
- Methyl vs. Methoxy : The methyl group in this compound is electron-donating via inductive effects, slightly increasing the ring’s electron density. In contrast, the methoxy group in the compared compound is strongly electron-donating via resonance, enhancing aromatic electrophilic substitution reactivity .
- Aldehyde Functionality : The benzaldehyde group in 3-(3-Fluoro-6-methoxyphenyl)benzaldehyde introduces a reactive site for nucleophilic additions (e.g., forming Schiff bases), absent in this compound.
Physical Properties: The higher molar mass and boiling point of 3-(3-Fluoro-6-methoxyphenyl)benzaldehyde (343.7°C vs.
Chemical Reactivity :
- Fluorine’s electronegativity in both compounds reduces electron density in the aromatic ring, but the meta-substitution in this compound directs electrophilic attacks to specific positions, differing from the para-directing methoxy group in the compared compound.
Research Findings
- Synthetic Applications : The aldehyde group in 3-(3-Fluoro-6-methoxyphenyl)benzaldehyde enables its use as a precursor in condensation reactions, whereas this compound’s inert methyl group favors stability in harsh reaction conditions .
- Biological Activity : Methyl and methoxy substituents influence pharmacokinetics; methyl groups enhance membrane permeability, while methoxy groups may improve solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
